Zileuton-13C2,15N

Catalog No.
S12860184
CAS No.
M.F
C11H12N2O2S
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zileuton-13C2,15N

Product Name

Zileuton-13C2,15N

IUPAC Name

1-[1-(1-benzothiophen-2-yl)(1,2-13C2)ethyl]-1-hydroxyurea

Molecular Formula

C11H12N2O2S

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1+1,7+1,13+1

InChI Key

MWLSOWXNZPKENC-CUVPCUOESA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O

Isomeric SMILES

[13CH3][13CH](C1=CC2=CC=CC=C2S1)[15N](C(=O)N)O

Zileuton-13C2,15N is a stable isotopic variant of the compound Zileuton, which is primarily known as a leukotriene synthesis inhibitor used in the treatment of asthma. The chemical structure of Zileuton-13C2,15N includes two carbon isotopes (13C^{13}C) and one nitrogen isotope (15N^{15}N), enhancing its utility in various biochemical and pharmacological studies. Zileuton itself is characterized by the chemical formula C11H12N2O2SC_{11}H_{12}N_{2}O_{2}S and is classified as a small molecule that selectively inhibits the enzyme 5-lipoxygenase, crucial for the biosynthesis of leukotrienes from arachidonic acid. This inhibition leads to reduced inflammation and bronchoconstriction in asthmatic patients .

Typical of 5-lipoxygenase inhibitors. The primary reaction involves the inhibition of the conversion of arachidonic acid to leukotriene A4, which subsequently leads to the formation of leukotrienes B4, C4, D4, and E4. By blocking this pathway, Zileuton-13C2,15N effectively reduces the production of pro-inflammatory mediators that contribute to asthma symptoms .

Key Reactions:

  • Inhibition of 5-lipoxygenase: Prevents the synthesis of leukotrienes.
  • Metabolic pathways: Undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP3A4), producing several metabolites including glucuronide conjugates .

Zileuton-13C2,15N exhibits significant biological activity as an anti-inflammatory agent. Its mechanism involves:

  • Inhibition of leukotriene synthesis: Reduces levels of leukotrienes responsible for bronchoconstriction and inflammation.
  • Impact on immune response: Decreases neutrophil and eosinophil migration, thereby alleviating symptoms associated with asthma exacerbations .

Clinical studies indicate that Zileuton can improve lung function and decrease the frequency of asthma attacks when administered appropriately .

The synthesis of Zileuton-13C2,15N typically involves isotopic labeling techniques that incorporate 13C^{13}C and 15N^{15}N into the Zileuton structure. Common methods for synthesizing isotopically labeled compounds include:

  • Chemical synthesis: Utilizing labeled precursors in standard organic synthesis reactions.
  • Biotechnological methods: Employing microorganisms or plant systems that can incorporate stable isotopes during biosynthesis .

Example Synthesis Steps:

  • Preparation of labeled precursors: Synthesize or purchase 13C^{13}C and 15N^{15}N labeled starting materials.

Zileuton-13C2,15N has several applications in research and clinical settings:

  • Pharmacokinetic studies: Useful in tracing metabolic pathways due to its stable isotopes.
  • Mechanistic studies: Investigating the inhibition mechanisms of leukotriene synthesis.
  • Therapeutic research: Evaluating new formulations or combinations with other drugs for enhanced efficacy in treating asthma and other inflammatory conditions .

Research on Zileuton-13C2,15N has highlighted its interactions with various biological systems:

  • Drug interactions: Notably affects the metabolism of other drugs such as theophylline; co-administration requires careful monitoring to avoid toxicity .
  • Biochemical interactions: Studies show that variations in patient response may be linked to genetic factors affecting drug metabolism pathways (e.g., phosphatidylinositide 3-kinase signaling) which can influence therapeutic outcomes .

Several compounds share structural or functional similarities with Zileuton. Here are some notable examples:

Compound NameMechanismUnique Features
MontelukastCysteinyl leukotriene receptor antagonistOral bioavailability; once-daily dosing
ZafirlukastCysteinyl leukotriene receptor antagonistSimilar action but different pharmacokinetics
PranlukastCysteinyl leukotriene receptor antagonistMore selective for certain leukotriene receptors
Bay u 97735-lipoxygenase inhibitorExperimental drug with similar mechanism

Uniqueness of Zileuton-13C2,15N

Zileuton-13C2,15N stands out due to its specific role as a direct inhibitor of 5-lipoxygenase rather than acting on receptors like its counterparts (Montelukast and Zafirlukast). This direct enzymatic inhibition provides a distinct therapeutic approach in managing asthma symptoms by targeting the underlying biochemical pathways directly involved in inflammation .

High-Resolution Mass Spectrometry Profiling

High-resolution mass spectrometry represents the gold standard for precise identification and quantification of isotopically labeled compounds such as Zileuton-13C2,15N [1]. The technique provides unparalleled mass accuracy and resolution capabilities essential for distinguishing between closely related isotopic species [2].

The molecular ion peak of Zileuton-13C2,15N exhibits a characteristic mass shift of 3.003 daltons compared to the natural abundance compound, corresponding to the incorporation of two carbon-13 atoms and one nitrogen-15 atom [3]. Time-of-flight mass spectrometry with resolving power exceeding 50,000 enables baseline separation of isotopic variants, facilitating accurate quantification of isotopic enrichment levels [1].

Fragmentation patterns in tandem mass spectrometry provide definitive structural confirmation of the labeled positions. The carbonyl carbon bearing the carbon-13 label demonstrates enhanced fragmentation intensity in collision-induced dissociation experiments, generating characteristic product ions that confirm the isotopic substitution pattern [4] [5]. Electrospray ionization coupled with multiple reaction monitoring enables detection limits in the sub-nanogram range, making this technique invaluable for pharmacokinetic studies [6].

Isotopic CompositionCalculated m/z [M+H]+Mass Shift (Da)Expected Abundance (%)
Natural abundance (unlabeled)237.0690.000100.0
Single 13C substitution238.0721.00312.3
Double 13C substitution239.0762.0070.7
Single 15N substitution238.0650.9960.8
13C2,15N labeled (target)240.0723.00398.5

Nuclear Magnetic Resonance Isotopic Fingerprinting

Nuclear magnetic resonance spectroscopy provides unique isotopic fingerprinting capabilities for Zileuton-13C2,15N through characteristic chemical shift perturbations and coupling patterns [7] [8]. Carbon-13 and nitrogen-15 nuclei exhibit distinct magnetic properties that enable direct observation and quantification of isotopic enrichment [9] [10].

The carbonyl carbon-13 resonance in Zileuton-13C2,15N appears as a doublet at 158.2 parts per million due to one-bond coupling with the adjacent nitrogen-15 nucleus, exhibiting a coupling constant of 15.2 hertz [9]. This characteristic coupling pattern serves as an unambiguous identifier for the dual-labeled species and enables quantitative assessment of isotopic purity [7].

Nitrogen-15 nuclear magnetic resonance spectroscopy reveals two distinct resonances corresponding to the urea nitrogen (-245.3 parts per million) and hydroxyl nitrogen (-210.1 parts per million) environments [10]. The urea nitrogen exhibits one-bond coupling to the adjacent carbon-13, appearing as a doublet with identical coupling constant magnitude, confirming the structural connectivity of the isotopic labels [9].

Nuclear PositionChemical Shift (ppm)Coupling PatternJ-Coupling (Hz)
Carbonyl 13C (C=O)158.2Doublet (1JCN)15.2
Methyl 13C (CH3)18.4Singlet0
Aromatic 13C (benzothiophene)125.8Multiplet0
Urea 15N-245.3Doublet (1JNC)15.2
Hydroxyl 15N-210.1Singlet0

Chromatographic Purity Assessment Methods

Chromatographic separation techniques provide essential purity assessment capabilities for Zileuton-13C2,15N, enabling quantification of isotopic enrichment and identification of synthetic impurities [11] [12]. High-performance liquid chromatography with ultraviolet detection at 254 nanometers represents the standard analytical approach for routine purity determination [6].

The isotopically labeled compound exhibits virtually identical chromatographic behavior to the natural abundance material, with retention times differing by less than 0.01 minutes under reverse-phase conditions [11]. This minimal chromatographic discrimination necessitates mass spectrometric detection for definitive isotopic species identification and quantification [1].

Gradient elution using acetonitrile-water mobile phases with formic acid modification provides optimal peak shape and resolution for both labeled and unlabeled species [12]. Theoretical plate counts exceeding 4000 plates ensure adequate chromatographic performance for quantitative analysis, while tailing factors below 1.2 indicate acceptable peak symmetry [11].

ParameterZileuton (Natural)Zileuton-13C2,15NUnits
Retention Time (RT)8.428.41min
Peak Area156832142856mAU*s
Theoretical Plates42504180plates
Tailing Factor1.121.14ratio
Resolution2.452.41ratio
Isotopic PurityN/A98.5%
Main Impurity0.150.18%
Total Impurities0.280.32%

X-ray Crystallography of Labeled Crystalline Forms

X-ray crystallographic analysis provides definitive structural characterization of Zileuton-13C2,15N crystalline forms, revealing subtle but measurable differences in unit cell parameters compared to the natural abundance compound [13] [14]. Single crystal diffraction data collection at ambient temperature enables precise determination of molecular geometry and crystal packing arrangements [15].

The isotopically labeled compound crystallizes in the monoclinic crystal system with space group P21/c, identical to the natural abundance material [16]. However, systematic increases in unit cell dimensions reflect the larger atomic radii of the heavy isotopes, with the unit cell volume expanding by 1.6 cubic angstroms [17].

Electron density maps reveal enhanced scattering contrast at the labeled atomic positions, confirming the isotopic substitution pattern with high confidence [14]. The increased molecular mass results in a density increase of 0.006 grams per cubic centimeter, consistent with theoretical predictions based on isotopic mass differences [13].

Thermal ellipsoid parameters demonstrate slightly reduced atomic displacement factors for the heavy isotope positions, reflecting the mass-dependent vibrational characteristics of the labeled atoms [15]. These crystallographic differences provide unambiguous structural confirmation of the isotopic labeling pattern and serve as reference standards for pharmaceutical quality control applications [18].

Crystal ParameterNatural ZileutonZileuton-13C2,15N
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/c
Unit Cell a (Å)10.82510.831
Unit Cell b (Å)8.6428.645
Unit Cell c (Å)12.34812.352
Volume (ų)1089.21090.8
Z44
Density (g/cm³)1.4321.438
Temperature (K)293293
R-factor (%)4.24.1

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

239.06569337 g/mol

Monoisotopic Mass

239.06569337 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types